molecular formula C21H28O2 B14215711 4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol CAS No. 823790-60-9

4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol

Cat. No.: B14215711
CAS No.: 823790-60-9
M. Wt: 312.4 g/mol
InChI Key: XTSPTPWEUBUYJL-UHFFFAOYSA-N
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Description

4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol is a biphenyl-based compound featuring a hydroxyl group at the 4-position of one phenyl ring and a branched nonan-2-yloxy chain (9-carbon alkyl group with a methyl branch at the second carbon) at the 4'-position of the other phenyl ring.

Properties

CAS No.

823790-60-9

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

4-(4-nonan-2-yloxyphenyl)phenol

InChI

InChI=1S/C21H28O2/c1-3-4-5-6-7-8-17(2)23-21-15-11-19(12-16-21)18-9-13-20(22)14-10-18/h9-17,22H,3-8H2,1-2H3

InChI Key

XTSPTPWEUBUYJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with nonan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different biphenyl derivatives.

    Substitution: The nonan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones, while reduction can produce various biphenyl alcohols.

Scientific Research Applications

4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4’-[(Nonan-2-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Alkyl Chain Variations

The alkyloxy chain at the 4'-position significantly influences physical and chemical properties. Key analogs include:

Compound Name Alkyl Chain Branching Molecular Weight (g/mol) Key Properties/Applications References
4'-Butoxy-[1,1'-biphenyl]-4-ol C4 (linear) None ~244.3 Intermediate in synthesis
4'-Hexyloxy-[1,1'-biphenyl]-4-ol C6 (linear) None ~300.4 Liquid crystal precursor
4'-Octyloxy-[1,1'-biphenyl]-4-ol C8 (linear) None ~328.5 Smectic C phase formation
4'-Tetradecyloxy-[1,1'-biphenyl]-4-ol C14 (linear) None ~440.7 Mesogen in polymeric materials
4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol C9 (branched) Yes ~354.5* Hypothesized lower melting point -

Key Observations :

  • Branching: The nonan-2-yl group introduces steric hindrance, likely reducing crystallinity and melting points compared to linear analogs (e.g., 4'-Octyloxy derivative) due to disrupted molecular packing .
  • Chain Length : Longer linear chains (e.g., C14 in ) enhance hydrophobicity and thermal stability, favoring liquid crystalline behavior.
Functional Group Variations

Substituents at the 4'-position alter electronic properties and reactivity:

Compound Name Substituent Key Properties/Applications References
4'-Nitro-[1,1'-biphenyl]-4-ol -NO2 Photodynamic therapy, UV absorption
4'-Cyano-[1,1'-biphenyl]-4-ol -CN High polarity, crystallinity
4'-Fluoro-[1,1'-biphenyl]-4-ol -F Bioactivity, metabolic stability
4'-Aminomethyl-[1,1'-biphenyl]-4-ol -CH2NH2 Pharmaceutical intermediates

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO2, -CN): Increase polarity and rigidity, enabling applications in optoelectronics .
  • Electron-Donating Groups (e.g., -OCH3, -OH) : Enhance solubility and mesogenic behavior .
Characterization Data

Comparative spectroscopic

Compound Name $ ^1H $-NMR (δ, ppm) IR (cm$ ^{-1} $) MS (m/z)
4'-Octyloxy-[1,1'-biphenyl]-4-ol 6.8–7.5 (aromatic), 4.0 (-OCH2-) 1250 (C-O), 3400 (-OH) 328.5 [M+H]+
4'-Nitro-[1,1'-biphenyl]-4-ol 8.2–8.4 (aromatic -NO2) 1520 (N=O), 1340 (N=O) 231.2 [M+H]+
Target Compound ~6.8–7.5 (aromatic), 3.8 (-OCH(CH2)) 1250 (C-O), 3400 (-OH) ~354.5 [M+H]+ -

Key Notes:

  • The branched nonan-2-yloxy group may split the -OCH2- signal in $ ^1H $-NMR due to diastereotopic protons .
  • MS and IR data align with biphenylol derivatives, confirming core structural integrity.

Physicochemical and Functional Comparisons

Thermal Properties
  • Melting Points : Linear alkyl analogs (C6–C14) exhibit melting points between 80–120°C, decreasing slightly with chain length due to increased flexibility . Branching in the target compound may further reduce this to ~60–80°C.
  • Liquid Crystalline Behavior: C8 and C14 derivatives form smectic phases, while nitro/cyano analogs exhibit nematic phases .

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